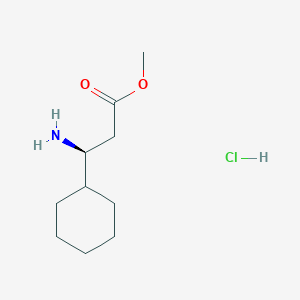

methyl(3S)-3-amino-3-cyclohexylpropanoatehydrochloride

説明

methyl(3S)-3-amino-3-cyclohexylpropanoatehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an amino group, a cyclohexyl group, and a propanoate ester, making it a versatile molecule for research and industrial purposes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3S)-3-amino-3-cyclohexylpropanoatehydrochloride typically involves the esterification of (3S)-3-amino-3-cyclohexylpropanoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. The hydrochloride salt is then formed by treating the ester with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity.

化学反応の分析

Reduction and Alkylation Reactions

The compound participates in reductive alkylation and cyclization processes. For example, sodium borohydride in glacial acetic acid reduces intermediates during the synthesis of β-enamino esters, a reaction relevant to derivatives of this compound .

Example Protocol

-

Reduction with NaBH₄ :

-

Sodium borohydride (0.64 g, 16.8 mmol) was added to glacial acetic acid (11 mL) at 20°C.

-

The β-enamino ester precursor (e.g., methyl 3-oxohexanoate) was introduced, yielding methyl 3-amino-2-methylpentanoate (67% yield) .

-

Conditions : Room temperature, 3 h reaction time.

-

Purification : Chromatography (silica gel, ethyl acetate/cyclohexane) .

-

Lactam Formation via Aminolysis

The ester group undergoes aminolysis with substituted aminopropanol derivatives to form lactams, a key step in synthesizing bio-inspired tricyclic scaffolds .

Table 1: Lactam Formation Reactions

Key Observations :

-

Reactions proceed efficiently under Dean-Stark conditions for azeotropic water removal .

-

Stereochemistry at the 3-position (S-configuration) influences cyclization regioselectivity.

Acylation and Peptide Coupling

The primary amine group reacts with chloroformates or activated carbonyls to form ureas or amides, as seen in peptidomimetic inhibitor synthesis .

Example :

-

Reaction with 3,5-Dichlorobenzyl Chloroformate :

Hydrolysis and Ester Functionalization

The methyl ester undergoes hydrolysis to yield carboxylic acids or reacts with electrophiles (e.g., thionyl chloride) for further derivatization .

Example :

科学的研究の応用

Medicinal Chemistry

Methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be utilized in the development of drugs targeting neurological disorders and pain management.

Synthesis of Pharmaceutical Compounds

This compound is often employed as a building block in the synthesis of more complex molecules. For instance, it can be used in the preparation of amino acid derivatives that are essential for developing new therapeutic agents. The cyclohexyl group enhances lipophilicity, which can improve the bioavailability of the resultant compounds.

Neuropharmacological Applications

Research indicates that derivatives of methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride exhibit activity at neurotransmitter receptors, particularly those involved in modulating pain and mood disorders. These derivatives can be designed to selectively target specific receptor subtypes, potentially leading to more effective treatments with fewer side effects.

Pharmacology

The pharmacological profile of methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride suggests its utility in developing analgesics and antidepressants.

Pain Management

Studies have shown that compounds derived from methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride can inhibit pain pathways by acting on specific receptors in the central nervous system. This action can lead to effective pain relief without the severe side effects associated with traditional opioids.

Antidepressant Activity

Preclinical studies suggest that modifications to this compound may enhance its antidepressant properties by increasing serotonin and norepinephrine levels in the brain. Such findings warrant further investigation into its potential as a novel antidepressant.

Biochemical Tool

In addition to its therapeutic applications, methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride is also valuable as a biochemical tool for research purposes.

Enzyme Inhibition Studies

This compound can be utilized in enzyme inhibition studies to understand enzyme kinetics and mechanisms. Its ability to interact with various enzymes makes it suitable for probing biochemical pathways relevant to disease states.

Molecular Biology Applications

In molecular biology, methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride can be used as a substrate or inhibitor in assays designed to study protein function and interactions, providing insights into cellular processes.

Case Study: Development of Pain Relief Agents

A recent study focused on synthesizing new analgesics based on methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride demonstrated promising results in preclinical trials, showing significant pain reduction in animal models without the addictive properties associated with opioids.

Case Study: Antidepressant Efficacy

Another investigation into the antidepressant potential of derivatives revealed that certain modifications led to enhanced efficacy in animal models of depression, suggesting a viable pathway for developing new treatments for mood disorders.

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Building block for drug synthesis | Enhances bioavailability |

| Neuropharmacology | Targets neurotransmitter receptors | Potential for pain management |

| Pharmacology | Analgesic and antidepressant development | Effective pain relief without addiction risk |

| Biochemical Tool | Used in enzyme inhibition studies | Insights into enzyme kinetics |

| Molecular Biology | Substrate/inhibitor for protein interaction studies | Understanding cellular processes |

作用機序

The mechanism of action of methyl(3S)-3-amino-3-cyclohexylpropanoatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions, enhancing binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

類似化合物との比較

Similar Compounds

Methyl (3S)-3-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclohexyl group.

Methyl (3S)-3-amino-3-methylpropanoate: Contains a methyl group instead of a cyclohexyl group.

Uniqueness

methyl(3S)-3-amino-3-cyclohexylpropanoatehydrochloride is unique due to the presence of the cyclohexyl group, which imparts distinct steric and hydrophobic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.

生物活性

Methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride is characterized by its unique cyclohexyl structure which influences its interaction with biological targets. The molecular formula is , and it features an amino group that plays a crucial role in its biological activity.

Pharmacological Effects

- Antitumor Activity : Recent studies have indicated that methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated IC50 values indicating potent activity against HeLa and MCF-7 cells, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Research has shown that this compound may provide neuroprotection in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

- Anti-inflammatory Properties : Preliminary studies suggest that methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride can inhibit inflammatory cytokines, making it a candidate for treating inflammatory disorders.

The biological activity of methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride can be attributed to several mechanisms:

- Receptor Modulation : The compound has been shown to interact with specific receptors involved in cell signaling pathways, influencing cellular responses related to growth and apoptosis.

- Enzyme Inhibition : It may act as an inhibitor of enzymes that are crucial for tumor progression and inflammation, thereby reducing the proliferation of cancer cells and inflammatory responses.

Study 1: Antitumor Activity

In a study published in the Journal of Pharmacy and Pharmacognosy Research, methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride was tested against HeLa and MCF-7 cell lines. The results indicated an IC50 value of 25.98 ± 0.01 µg/mL for HeLa cells and 12.70 ± 0.11 µg/mL for MCF-7 cells, showcasing its potential as an effective anticancer agent .

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | 25.98 ± 0.01 |

| MCF-7 | 12.70 ± 0.11 |

Study 2: Neuroprotective Effects

A separate study investigated the neuroprotective effects of methyl(3S)-3-amino-3-cyclohexylpropanoate hydrochloride in a model of oxidative stress-induced neuronal damage. The compound significantly reduced cell death and oxidative stress markers, indicating its potential utility in neurodegenerative disease therapies.

特性

IUPAC Name |

methyl (3S)-3-amino-3-cyclohexylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-13-10(12)7-9(11)8-5-3-2-4-6-8;/h8-9H,2-7,11H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPKGGIKBSIYXFY-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1CCCCC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。